2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-8-5-6-9(11(16)7-8)13-17-12-4-2-1-3-10(12)14(19)18(13)20/h1-7,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZGQCTYSNEGLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=C(C=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone typically involves the condensation of 2,4-dichloroaniline with anthranilic acid, followed by cyclization and subsequent hydroxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction can be carried out in the presence of polyphosphoric acid or sulfuric acid as a catalyst, at elevated temperatures to promote the formation of the quinazolinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of microreactor technology can provide better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced by-product formation. Additionally, the use of environmentally benign solvents and reagents can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinazolinone derivative with a carbonyl group.
Reduction: The compound can be reduced to form a dihydroquinazolinone derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit distinct chemical and biological properties.
Scientific Research Applications
Antimicrobial Activity
Quinazolinone derivatives, including 2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone, have been investigated for their antimicrobial properties. Studies have shown that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
A study highlighted the synthesis of novel quinazolinone derivatives and their evaluation against several bacterial strains. The results indicated that the structural modifications on the phenyl ring significantly influenced antibacterial activity. Compounds with electron-donating groups showed enhanced activity against Gram-positive bacteria compared to those with electron-withdrawing groups .
| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative |
|---|---|---|
| A | High | Moderate |
| B | Moderate | High |
| C | Low | Low |
Anticancer Properties
The anticancer potential of this compound has been explored through various studies that assess its cytotoxic effects on different cancer cell lines.
Case Study: Cytotoxicity Assay
In vitro assays using the MTT method demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer). The IC50 values indicated promising anticancer activity, suggesting its potential as a lead compound for further drug development .
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 3.8 |
| MDA-MB-468 | 3.2 |
| HCT-116 | 12.4 |
Synthetic Methodologies
The synthesis of this compound involves various methodologies that enhance its yield and purity. Recent advancements in synthetic procedures have focused on optimizing reaction conditions to facilitate the efficient production of this compound.
General Synthetic Procedures
A general synthetic route involves starting from o-anthranilic acids with subsequent chlorination and condensation reactions. This method allows for high yields and can be performed in a single reaction vessel, reducing the need for extensive purification processes .
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-(2,4-Dichlorophenyl)-3-Hydroxy-4(3H)-Quinazolinone with Analogs
Key Observations:
Bromine at position 6/8 (e.g., 6,8-dibromo derivatives) increases steric bulk and may enhance DNA intercalation or enzyme inhibition .
Position 3 Substitution :
- Hydroxyl groups improve solubility but may reduce metabolic stability due to susceptibility to glucuronidation .
- Bulky substituents like 4-nitrophenyl decrease reaction yields (16% vs. 51% for phenyl analogs), likely due to steric hindrance and reduced nucleophilicity .
- Thioether groups (e.g., 2-mercapto derivatives) enhance antitumor potency by interacting with cysteine residues in target proteins .
Pharmacological Activities
Key Findings:
- Antimicrobial Activity: Pyrazolyl-quinazolinones (e.g., compound 6d) exhibit moderate activity against S. aureus (MIC: 12.5 μg/mL), attributed to the pyrazoline moiety’s ability to disrupt microbial cell membranes .
- Antitumor Activity: 2-Mercapto-6-iodo derivatives show nanomolar-level cytotoxicity, with compound 9 (LC50: 38.7 pM) outperforming standard chemotherapeutics in tubulin polymerization inhibition .
- Anti-Inflammatory Activity: 3-(4-Bromophenyl)-4(3H)-quinazolinone inhibits bovine serum albumin (BSA) denaturation by 82%, comparable to ibuprofen (85%), likely via COX-2 suppression .
Biological Activity
2-(2,4-Dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone, also known as 6-chloro-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, particularly its anticancer, antibacterial, antifungal, and antioxidant activities, supported by recent research findings and case studies.
- Chemical Formula : C14H7Cl3N2O
- CAS Number : 477864-78-1
- Molecular Weight : 305.57 g/mol
1. Anticancer Activity
Numerous studies have demonstrated the potential of quinazolinone derivatives as anticancer agents. The compound has shown promising results against various cancer cell lines:
- Cytotoxicity : In vitro studies indicate that this compound exhibits significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .
The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation.
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies indicate that it possesses moderate to high activity against both Gram-positive and Gram-negative bacteria:
- Inhibition Zones : The compound exhibited inhibition zones ranging from 10 mm to 12 mm against various bacterial strains including Staphylococcus aureus and Escherichia coli .
3. Antifungal Activity
In addition to antibacterial effects, this quinazolinone derivative has shown antifungal activity. Research indicates effectiveness against fungal strains such as Candida albicans:
- Activity Comparison : Its antifungal activity was comparable to standard antifungal agents like griseofulvin .
4. Antioxidant Activity
The antioxidant properties of this compound have been assessed using various assays:
- DPPH Assay : The compound demonstrated significant free radical scavenging activity with an IC50 value indicating strong antioxidant potential .
Case Study 1: Anticancer Evaluation
In a controlled study evaluating the anticancer effects of quinazolinone derivatives, researchers synthesized several compounds and tested their efficacy against MCF-7 cells. The study found that derivatives similar to this compound exhibited potent cytotoxicity with IC50 values significantly lower than standard chemotherapeutic agents .
Case Study 2: Antibacterial Screening
A comprehensive antibacterial screening revealed that the compound effectively inhibited growth in multiple bacterial strains. This study highlighted its potential as a lead compound for developing new antibacterial agents amid rising antibiotic resistance .
Q & A
Q. What are the standard synthetic routes for preparing 2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone, and how can reaction conditions be optimized?
The synthesis typically involves a two-step process:
- Step 1 : Formation of the quinazolinone core via condensation of 2-aminobenzamide derivatives (e.g., 6-bromo-2-aminobenzamide) with 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine .
- Step 2 : Hydroxylation at the 3-position using hydroxylamine hydrochloride, which reacts with a benzoxazinone intermediate (e.g., 1a) under mild conditions to yield 3-hydroxy-4(3H)-quinazolinone derivatives .
Optimization : Microwave-assisted synthesis can reduce reaction times (e.g., from hours to minutes) and improve yields by enhancing reaction kinetics. Solvent selection (e.g., trifluoroethanol) and catalyst use (e.g., KAl(SO₄)₂·12H₂O) also improve efficiency .
Q. How are structural and purity characteristics of this compound validated in academic research?
- X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., hydroxyl group orientation at C3) .
- Mass spectrometry (MS) : Fragmentation patterns distinguish substitution patterns (e.g., bromine/chlorine isotopes) and verify molecular weight .
- NMR spectroscopy : Assigns proton environments (e.g., aromatic protons in dichlorophenyl groups) and detects impurities .
Q. What preliminary biological activities have been reported for this compound?
Quinazolinones with 3-hydroxy and dichlorophenyl substituents exhibit:
- Antimicrobial activity : Broad-spectrum inhibition against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) via enzyme/receptor binding .
- Anti-inflammatory effects : Modulation of COX-2 pathways in cellular assays .
- Antiproliferative potential : Moderate activity against cancer cell lines (e.g., HepG2) through apoptosis induction .
Advanced Research Questions
Q. How do substituent modifications at the 2-, 3-, and 6-positions influence biological activity?
- 2-position (dichlorophenyl) : Enhances lipophilicity and target binding affinity (e.g., kinase inhibition) .
- 3-position (hydroxyl group) : Critical for hydrogen bonding with biological targets (e.g., catalytic sites of enzymes); acetylation reduces activity .
- 6-position (bromine) : Electron-withdrawing groups improve metabolic stability but may reduce solubility. Replacement with methoxy groups increases bioavailability .
Example : 6-Bromo analogs show 2× higher antifungal activity than non-brominated derivatives .
Q. What strategies resolve contradictions in SAR data for quinazolinone derivatives?
- Systematic substitution studies : Compare analogs with incremental changes (e.g., methyl vs. ethyl at N3) to isolate substituent effects .
- Computational modeling : Molecular docking identifies steric/electronic clashes (e.g., dichlorophenyl orientation in receptor pockets) .
- Meta-analysis : Cross-reference biological data across studies to account for assay variability (e.g., IC₅₀ discrepancies in anti-inflammatory screens) .
Q. What mechanistic insights exist for its interaction with cellular targets?
- Enzyme inhibition : Binds to ATP pockets of kinases (e.g., EGFR) via hydrophobic interactions with dichlorophenyl and hydrogen bonding with the hydroxyl group .
- Receptor modulation : Acts as a partial agonist/antagonist for G-protein-coupled receptors (GPCRs) in inflammation pathways .
- DNA intercalation : Planar quinazolinone core interacts with DNA grooves, disrupting replication in cancer cells .
Q. How can synthetic methodologies address low yields in large-scale production?
- Flow chemistry : Continuous synthesis minimizes side reactions (e.g., hydrolysis of intermediates) .
- Green chemistry : Use water or ionic liquids as solvents to improve safety and reduce waste .
- Catalyst recycling : Magnetic Fe₃O₄@GO nanoparticles enable reusable catalytic systems for condensation steps .
Methodological Recommendations
- For SAR studies : Prioritize high-throughput screening to evaluate substituent libraries .
- For mechanistic work : Combine cryo-EM and isothermal titration calorimetry (ITC) to map binding dynamics .
- For synthesis : Validate microwave protocols with DOE (Design of Experiments) to optimize time/temperature parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
